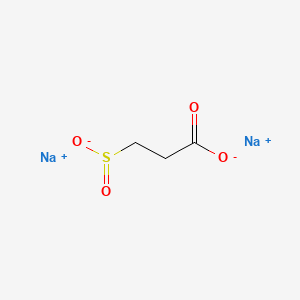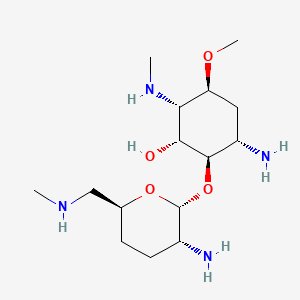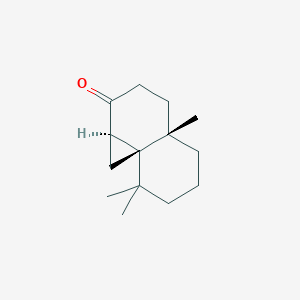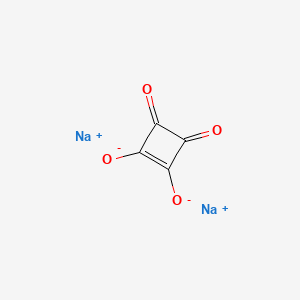
Sodium squarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium squarate is an organic sodium salt which is the disodium salt of squaric acid. It contains a squarate.
Aplicaciones Científicas De Investigación
Nuclear Energy Applications : Sodium squarate has been investigated for its potential use in nuclear energy, particularly in the detection of sodium boiling in liquid metal fast breeder reactors using a method called the Twice-Squaring method. This method is advantageous for real-time detection using simple analog circuits without digital calculations (Hayashi, Shinohara, Watanabe, & Nabeshima, 1996).
Material Science : Sodium squarate has been synthesized in combination with borate to create compounds with strong second-harmonic-generation (SHG) responses. These compounds also exhibit wide transparency in the ultraviolet region and suitable birefringence, indicating potential use in optical and electronic applications (Yan et al., 2022).
Chemical Applications : Sodium squarate has been used to stabilize gold nanoparticles in water. These nanoparticles, when attached to cellulose fibers, exhibit excellent catalytic activity for the reduction of certain compounds, suggesting applications in environmental chemistry and material science (Islam et al., 2016).
Crystallography and Chemistry : The crystal structure of sodium squarate trihydrate has been determined, providing insights into its molecular arrangement and potential applications in crystallography and chemical synthesis (Busetti & Marcuzzi, 1997).
Environmental and Health Applications : In environmental studies, sodium squarate has been investigated for the decomposition and mineralization of certain compounds during UV/H2O2 oxidation processes. This research is crucial for understanding the removal of hazardous substances from wastewater (Liao et al., 2016).
Propiedades
Nombre del producto |
Sodium squarate |
|---|---|
Fórmula molecular |
C4Na2O4 |
Peso molecular |
158.02 g/mol |
Nombre IUPAC |
disodium;3,4-dioxocyclobutene-1,2-diolate |
InChI |
InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 |
Clave InChI |
UNUVOQUVNRHMOA-UHFFFAOYSA-L |
SMILES canónico |
C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)
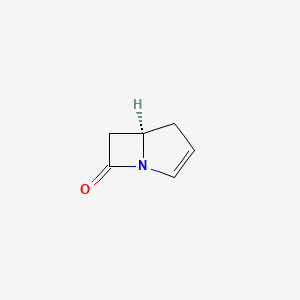
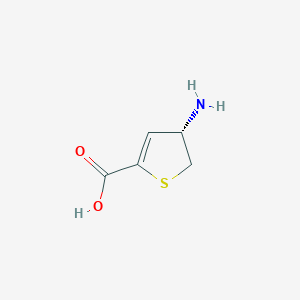
![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)
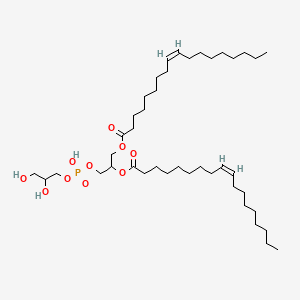
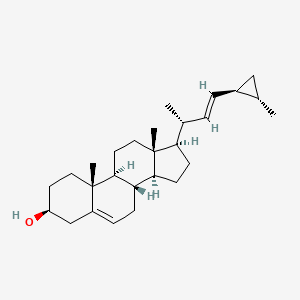
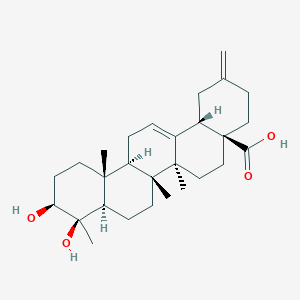
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)
![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)
![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)
